molecular formula C25H27N5O2 B2619409 1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 848870-25-7

1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2619409
CAS No.: 848870-25-7
M. Wt: 429.524
InChI Key: BRXCCNBMCICGPN-UHFFFAOYSA-N
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Description

1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetic xanthine-derived purine analogue of significant interest in pharmacological research, particularly as a potent and selective antagonist for adenosine receptors. This compound is structurally related to a class of molecules known to exhibit high affinity for the A 2A adenosine receptor (A 2A AR) , a G-protein coupled receptor that is a key modulator of neurotransmitter release and a major therapeutic target in the central nervous system. Its primary research value lies in its utility as a chemical tool to selectively block A 2A AR signaling, thereby enabling the investigation of adenosine-mediated pathways in various physiological and pathological contexts. Studies utilizing this and similar antagonists are crucial for advancing our understanding of and developing novel therapeutic strategies for Parkinson's disease , where A 2A antagonism can help regulate motor control, as well as in oncology for its potential to modulate anti-tumor immune responses within the tumor microenvironment. The mechanism of action involves competitive binding to the orthosteric site of the A 2A receptor, preventing the endogenous agonist adenosine from activating downstream signaling cascades, such as the stimulation of adenylyl cyclase and production of cyclic AMP (cAMP). Researchers employ this compound in in vitro binding assays and functional cellular assays to characterize receptor-ligand interactions and in vivo models to elucidate the role of adenosine signaling in behavior, inflammation, and immune regulation.

Properties

IUPAC Name

1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-16-7-5-9-19(11-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(13-18(3)14-29(21)24)20-10-6-8-17(2)12-20/h5-12,18H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXCCNBMCICGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo condensation reactions followed by cyclization to form the pyrimido[1,2-g]purine core. The reaction conditions may involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the pyrimido[1,2-g]purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media, solvents like dichloromethane or ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

The compound 1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article will explore its applications in chemistry , biology , and medicine , supported by relevant case studies and data tables.

Structural Insights

The structure of the compound features multiple aromatic rings and functional groups that contribute to its biological activity. Its unique pyrimidine core is essential for its interaction with biological targets.

Chemistry

In the realm of organic synthesis, this compound serves as a valuable building block for developing new materials and conducting chemical reactions. It can undergo various transformations such as:

  • Substitution Reactions : The aromatic rings allow for electrophilic substitutions which can modify the compound's properties.
  • Cyclization Reactions : These are crucial for synthesizing derivatives with enhanced biological activities.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescriptionExample Products
SubstitutionElectrophilic substitution on aromatic ringsModified pyrimidines
CyclizationFormation of new cyclic structuresComplex heterocycles
Oxidation/ReductionModifying functional groupsVaried derivatives

Biology

The biological activities of this compound have been investigated extensively. Studies have shown that it exhibits potential antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Anticancer Potential : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound against human hepatoblastoma (HepG2) cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent for liver cancer .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic applications:

  • Targeted Drug Development : Its ability to interact with specific proteins makes it a candidate for developing targeted therapies in cancer treatment.
  • Multicomponent Reactions : The synthesis of related compounds through multicomponent reactions has shown promise in enhancing bioactivity .

Table 2: Therapeutic Applications

Application AreaPotential Use
OncologyTargeted therapies for various cancers
Infectious DiseasesAntimicrobial agents
Drug DevelopmentSynthesis of novel therapeutic compounds

Mechanism of Action

The mechanism of action of 1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrimidopurine-diones and diazepino-purine derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Data (IR, NMR) Synthesis Yield Reference
Target Compound: 1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-pyrimido[1,2-g]purine-2,4-dione 1,7-Me; 9-(3-MePh); 3-(3-MePhCH2) N/A Likely aromatic protons (~7 ppm); IR: ~1700 cm⁻¹ (C=O) N/A N/A
1,7-Dimethyl-9-(3-methylphenyl)-3-nonyl-pyrimido[1,2-g]purine-2,4-dione () 1,7-Me; 9-(3-MePh); 3-nonyl N/A Aliphatic protons (0.5–1.5 ppm); IR: 1701 cm⁻¹ (C=O) N/A
1,3-Dimethyl-9-(prop-2-ynyl)-pyrimido[2,1-f]purine-2,4-dione (Compound 24, ) 1,3-Me; 9-propynyl 203–206 ¹H-NMR: δ 2.18–2.29 (m, CH2); IR: 1701 cm⁻¹ (C=O) 93%
9-Ethenyl-1,3-dimethyl-pyrimido[2,1-f]purine-2,4-dione (Compound 22, ) 1,3-Me; 9-ethenyl 268–271 ¹H-NMR: δ 7.38–7.48 (m, CH=); IR: 1701 cm⁻¹ (C=O) 70%
1-Methyl-9-(4-methylbenzyl)-pyrimido[2,1-f]purine-2,4-dione () 1-Me; 9-(4-MePhCH2) N/A Likely aromatic protons (~7 ppm) N/A

Key Observations:

Substituent Effects: Lipophilicity: The target compound’s 3-[(3-methylphenyl)methyl] group increases lipophilicity compared to aliphatic chains (e.g., 3-nonyl in ) but less than para-substituted benzyl derivatives () . Steric Hindrance: 1,7-Dimethyl groups in the target compound may reduce conformational flexibility compared to 1,3-dimethyl analogs () .

Spectral Data: IR Spectroscopy: All analogs exhibit strong C=O stretches near 1700 cm⁻¹, confirming the dione moiety . ¹H-NMR: Aromatic protons in the target and compounds appear near δ 7 ppm, while aliphatic chains (e.g., nonyl in ) show signals below δ 2.5 ppm .

Synthetic Yields: High yields (>70%) are achieved in compounds using reflux conditions with ethanol or DMF, suggesting similar methods could apply to the target compound .

Biological Implications: While biological data for the target compound are absent, highlights that substituents like propynyl or ethenyl (Compounds 24, 22) may enhance reactivity or binding to adenosine receptors .

Limitations and Contradictions:

  • Structural Heterogeneity : describes pyrimido-oxazepine-diones with fluorinated substituents, which differ significantly in core structure and electronic properties .
  • Positional Isomerism : The target’s 3-methylphenyl group (meta-substituted) may confer distinct solubility and steric effects compared to para-substituted analogs () .

Biological Activity

1,7-Dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H29N5O2C_{26}H_{29}N_{5}O_{2} with a molecular weight of 443.5 g/mol. Its IUPAC name is 9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione. The structure features a pyrimido[1,2-g]purine core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular processes.

The biological activity of this compound is thought to stem from its interaction with various molecular targets including enzymes and receptors. The specific mechanisms remain under investigation but may involve modulation of signaling pathways relevant to disease processes.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibitory effects against Gram-positive bacteria
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibition of specific kinases

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the intrinsic pathway. This finding suggests that the compound could be a lead candidate for further development in cancer therapy.

Case Study: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low enough to warrant further investigation into its potential as an antimicrobial agent.

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